molecular formula C10H15F3O2 B3039598 (3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one CAS No. 1212787-27-3

(3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one

Cat. No.: B3039598
CAS No.: 1212787-27-3
M. Wt: 224.22 g/mol
InChI Key: CQCDHDOIRRIQSO-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one is an organic compound characterized by its unique structure, which includes a butoxy group, a trifluoromethyl group, and a hex-3-en-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one typically involves the reaction of 4-butoxy-1,1,1-trifluorobut-3-en-2-one with appropriate reagents under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where the starting materials are combined in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature range of 0-25°C to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and automated systems to control temperature, pressure, and reaction time. The final product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the butoxy group or the trifluoromethyl group is replaced by other functional groups using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.

    Substitution: Halides (e.g., HCl, HBr) or amines (e.g., NH₃) under reflux conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

(3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It is also studied for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group is known to enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    (3E)-4-butoxy-1,1,1-trifluorohex-3-en-2-one: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.

    4-butoxy-1,1,1-trifluorobutan-2-one: A similar compound lacking the double bond, which affects its reactivity and applications.

    4-butoxy-1,1,1-trifluoropent-3-en-2-one: A homologous compound with a different carbon chain length, influencing its physical and chemical properties.

Uniqueness

(3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one is unique due to its specific geometric configuration (Z-isomer), which can significantly impact its reactivity and interactions with other molecules

Properties

IUPAC Name

(Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3O2/c1-3-5-6-15-8(4-2)7-9(14)10(11,12)13/h7H,3-6H2,1-2H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCDHDOIRRIQSO-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=CC(=O)C(F)(F)F)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCO/C(=C\C(=O)C(F)(F)F)/CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one
Reactant of Route 2
Reactant of Route 2
(3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one
Reactant of Route 3
(3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one
Reactant of Route 4
Reactant of Route 4
(3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one
Reactant of Route 5
Reactant of Route 5
(3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one
Reactant of Route 6
Reactant of Route 6
(3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.